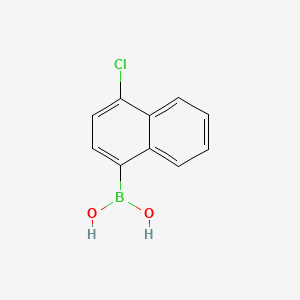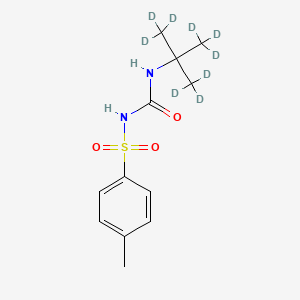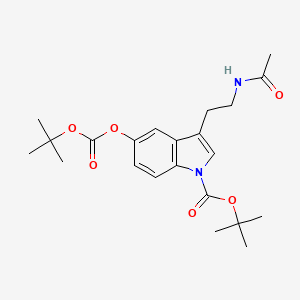
Ácido cloroacético-13C2
Descripción general
Descripción
Chloroacetic acid-13C2, also known as Monochloroacetic Acid-13C2, has the linear formula Cl13CH213CO2H . It has a molecular weight of 96.48 and is a useful building block in organic synthesis .
Synthesis Analysis
Chloroacetic acid is prepared industrially by chlorination of acetic acid, with acetic anhydride as a catalyst . The reaction of thiourea and chloroacetic acid has also been investigated .Molecular Structure Analysis
The molecular structure of Chloroacetic acid-13C2 is Cl13CH213CO2H . It is an organochlorine compound .Chemical Reactions Analysis
Chloroacetic acids are both microbially degraded and simultaneously formed by chloroperoxidase-mediated chlorination of acetic and humic acids . The reaction of thiourea and chloroacetic acid has been studied to determine the preferred geometries of the reactants, the possible transition states, intermediate and products .Physical and Chemical Properties Analysis
Chloroacetic acid-13C2 is a solid with a boiling point of 189 °C and a melting point of 60-63 °C . It has a density of 1.613 g/mL . It is soluble in water, methanol, acetone, diethyl ether, benzene, and chloroform .Aplicaciones Científicas De Investigación
Producción de productos farmacéuticos
El ácido cloroacético-13C2 se utiliza en la producción de diversos productos farmacéuticos . No se mencionan los fármacos específicos que utilizan este compuesto, pero es un ingrediente común en muchos procesos de fabricación farmacéutica.
Fabricación de tintes
Este compuesto también se utiliza en la producción de tintes . Puede actuar como reactivo o precursor en la síntesis de diversos tintes.
Producción de detergentes
El ácido cloroacético-13C2 se utiliza en la producción de detergentes . Se puede utilizar en la síntesis de diversos componentes de detergentes.
Producción de cafeína sintética
Se utiliza en la síntesis de cafeína sintética . No se menciona el proceso específico, pero es probable que se utilice como reactivo o precursor.
Producción de glicina
El ácido cloroacético-13C2 se utiliza en la producción de glicina , un aminoácido. Es probable que se utilice como precursor en el proceso de síntesis.
Producción de ácido tioglicólico
Este compuesto se utiliza en la producción de ácido tioglicólico , que actúa como estabilizador en PVC (cloruro de polivinilo).
Precursor del glifosato
El ácido cloroacético-13C2 actúa como precursor del glifosato , un herbicida ampliamente utilizado.
Precursor de la adrenalina
También sirve como precursor de la adrenalina , una hormona y neurotransmisor.
Mecanismo De Acción
Target of Action
Chloroacetic acid-13C2, also known as monochloroacetic acid (MCA), is an organochlorine compound . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
Based on the action of its analogues, it can be inferred that it may interact with its targets, such as enzymes, and inhibit their function . This inhibition could lead to alterations in metabolic pathways, potentially affecting energy production within cells.
Result of Action
Based on the action of its analogues, it can be inferred that it may lead to alterations in energy production within cells due to its potential effect on the citric acid cycle .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Chloroacetic acid-13C2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for enzymes involved in the tricarboxylic acid (TCA) cycle, such as citrate synthase. The interaction between chloroacetic acid-13C2 and these enzymes often involves the formation of covalent bonds, leading to modifications in enzyme activity and subsequent metabolic flux .
Cellular Effects
Chloroacetic acid-13C2 has profound effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, chloroacetic acid-13C2 has been shown to alter the expression of genes involved in metabolic pathways, thereby affecting cell proliferation and survival. Additionally, it can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of chloroacetic acid-13C2 involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, chloroacetic acid-13C2 can inhibit the activity of pyruvate dehydrogenase, a key enzyme in cellular respiration, by forming a covalent bond with its active site. This inhibition results in a decrease in the conversion of pyruvate to acetyl-CoA, thereby affecting the TCA cycle and overall cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroacetic acid-13C2 can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that chloroacetic acid-13C2 can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of chloroacetic acid-13C2 vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At high doses, chloroacetic acid-13C2 can induce toxic effects, including liver and kidney damage. These adverse effects are often associated with the accumulation of the compound in these organs, leading to cellular damage and dysfunction .
Metabolic Pathways
Chloroacetic acid-13C2 is involved in several metabolic pathways, including the TCA cycle and glycolysis. It interacts with enzymes such as citrate synthase and pyruvate dehydrogenase, influencing their activity and the overall metabolic flux. The compound can also affect the levels of various metabolites, including citrate and pyruvate, by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, chloroacetic acid-13C2 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The distribution of chloroacetic acid-13C2 is often influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
Chloroacetic acid-13C2 is localized within specific subcellular compartments, including the mitochondria and cytoplasm. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of chloroacetic acid-13C2 can influence its activity and function, including its interactions with enzymes and other biomolecules .
Propiedades
IUPAC Name |
2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746516 | |
| Record name | Chloro(~13~C_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-15-2 | |
| Record name | Acetic-13C2 acid, chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(~13~C_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1839-15-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)



